molecular formula C15H20N6O B12784078 8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one CAS No. 135445-97-5

8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one

Katalognummer: B12784078
CAS-Nummer: 135445-97-5
Molekulargewicht: 300.36 g/mol
InChI-Schlüssel: XLZCCEONHHHKNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and a propyl group attached to a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the efficiency of each step .

Analyse Chemischer Reaktionen

Types of Reactions

8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other triazolopyrimidines with different substituents. Examples include:

  • 8-Cyclopentyl-3-methyl-6-ethyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one
  • 8-Cyclopentyl-3-methyl-6-butyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one

Uniqueness

What sets 8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one apart is its specific combination of substituents, which may confer unique chemical and biological properties.

Eigenschaften

CAS-Nummer

135445-97-5

Molekularformel

C15H20N6O

Molekulargewicht

300.36 g/mol

IUPAC-Name

8-cyclopentyl-3-methyl-6-propyl-9H-[1,2,4]triazolo[3,4-f]purin-5-one

InChI

InChI=1S/C15H20N6O/c1-3-8-20-13-11(14-19-18-9(2)21(14)15(20)22)16-12(17-13)10-6-4-5-7-10/h10H,3-8H2,1-2H3,(H,16,17)

InChI-Schlüssel

XLZCCEONHHHKNP-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C2=C(C3=NN=C(N3C1=O)C)NC(=N2)C4CCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.